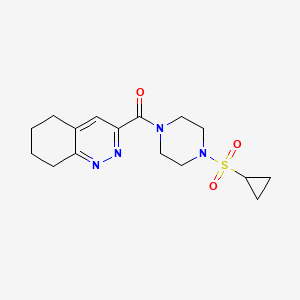

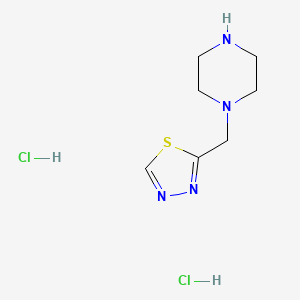

![molecular formula C19H24N2O3S2 B2567504 5-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034288-11-2](/img/structure/B2567504.png)

5-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar piperidine derivatives involves a combination of three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . All reactions were monitored by thin layer chromatography .Molecular Structure Analysis

The structures of synthesized compounds like this one are typically verified using spectrum data and elemental analyses .Chemical Reactions Analysis

Chemical reactions involving this compound were monitored by thin layer chromatography, carried out on 0.3 mm silica gel F-254 (Merck) plates using UV light ZF-2 (253.7 and 365.0 nm) for detection .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are typically analyzed using thin layer chromatography .Applications De Recherche Scientifique

Pyridine Derivatives as Insecticides

Pyridine derivatives, including compounds similar to 5-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, have been studied for their insecticidal activities. For instance, a study found that certain pyridine derivatives exhibited significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch. One compound, in particular, showed an activity approximately 4-fold that of the commercial insecticide acetamiprid, while others displayed moderate to strong aphidicidal activities (Bakhite et al., 2014).

Synthetic Bacteriochlorins for Spectral Tuning

In another study, a novel molecular design involving the incorporation of a spiro-piperidine unit in synthetic bacteriochlorins was explored. This design aimed to suppress adventitious dehydrogenation, allow for nitrogen derivatization, and enable the introduction of auxochromes to adjust spectral properties. The study successfully synthesized spiro-piperidine-bacteriochlorins and demonstrated their potential for tuning the polarity of near-infrared absorbers without significantly altering the decay pathways of the lowest singlet excited state (Reddy et al., 2013).

Radiolabeled Antagonists for PET Studies

Research involving 5-HT1A antagonists, such as [18F]p-MPPF, which shares structural similarities with the compound , has been pivotal in studying serotonergic neurotransmission using positron emission tomography (PET). This includes comprehensive studies encompassing chemistry, radiochemistry, animal models, and human data, providing insights into the behavior of such compounds in biological systems (Plenevaux et al., 2000).

Mécanisme D'action

While the exact mechanism of action for this specific compound is not available, a similar compound, 1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one, has been found to inhibit the activity of certain enzymes and proteins that are important for the growth and survival of cancer cells.

Orientations Futures

Propriétés

IUPAC Name |

5-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c1-24-17-4-2-3-5-19(17)26(22,23)21-11-6-16(7-12-21)20-10-8-18-15(14-20)9-13-25-18/h2-5,9,13,16H,6-8,10-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVBGIKWRHLNBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

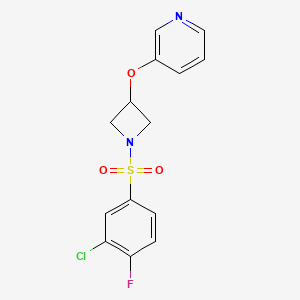

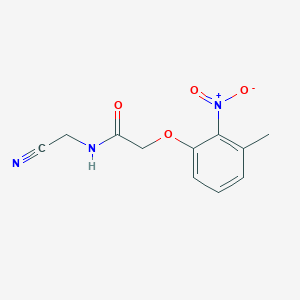

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2567423.png)

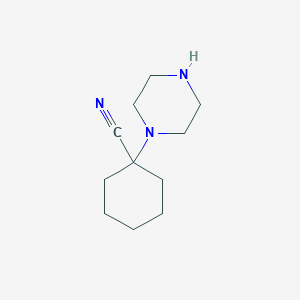

![3,5-Dimethyl-4-[(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]-1,2-oxazole](/img/structure/B2567425.png)

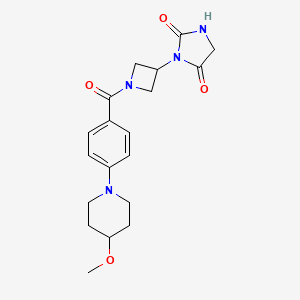

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2567426.png)

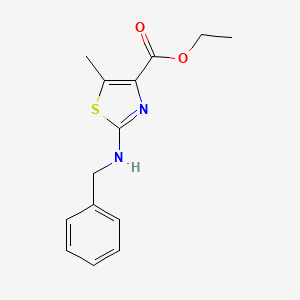

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)-2-thienylformamide](/img/structure/B2567435.png)

![7-[(2,5-dimethylphenyl)methyl]-1-(2-ethoxyethyl)-3,9-dimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![3-(4-Chlorobenzyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2567440.png)

![6-butyl-3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2567442.png)